molecular formula C8H18ClNS B565027 Di-N-butyl Amidosulfenyl Chloride-d18

Di-N-butyl Amidosulfenyl Chloride-d18

Numéro de catalogue: B565027
Poids moléculaire: 213.86 g/mol
Clé InChI: BKFZQRHTZYGWPW-VAZJTQEUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Di-N-butyl Amidosulfenyl Chloride-d18, also known as this compound, is a useful research compound. Its molecular formula is C8H18ClNS and its molecular weight is 213.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino] thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFZQRHTZYGWPW-VAZJTQEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Di-N-butyl Amidosulfenyl Chloride-d18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Di-N-butyl Amidosulfenyl Chloride-d18. Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this guide combines information on its non-deuterated analog with established principles of isotopic labeling and sulfenyl chloride chemistry. The inclusion of detailed, albeit projected, experimental protocols and spectral data aims to furnish researchers with a practical foundation for the use of this compound in various research and development applications, particularly in mechanistic studies and as a building block in the synthesis of complex molecules.

Chemical and Physical Properties

This compound is the deuterated form of Di-N-butyl Amidosulfenyl Chloride, where all eighteen hydrogen atoms on the two butyl groups have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for mass spectrometry-based assays and for probing reaction mechanisms.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

PropertyThis compoundDi-N-butyl Amidosulfenyl ChlorideData Source/Method
Molecular Formula C₈D₁₈ClNSC₈H₁₈ClNS[1][2]
Molecular Weight 213.86 g/mol 195.75 g/mol [1][2]
CAS Number 1216978-01-66541-82-8[3][4]
Appearance Colorless to yellow liquid (projected)Colorless to yellow liquid[5] (by analogy)
Boiling Point Not availableNot available-
Melting Point Not availableNot available-
Density Not availableNot available-
Solubility Soluble in aprotic organic solvents (projected)Soluble in aprotic organic solvents (projected)General chemical knowledge
Stability Moisture sensitive (projected)Moisture sensitive (projected)General chemical knowledge

Synthesis

A plausible synthetic route to this compound involves the reaction of Di-n-butylamine-d18 with sulfur dichloride (SCl₂). The deuterated starting material, Di-n-butylamine-d18, is commercially available.

Experimental Protocol: Synthesis of this compound

Materials:

  • Di-n-butylamine-d18

  • Sulfur dichloride (SCl₂)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of Di-n-butylamine-d18 (1 equivalent) in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.

  • A solution of freshly distilled sulfur dichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

  • The resulting mixture, containing the product and Di-n-butylammonium-d18 chloride precipitate, is filtered under inert atmosphere to remove the salt.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Safety Precautions: Sulfur dichloride is a toxic and corrosive reagent. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Di-n-butylamine-d18 Di-n-butylamine-d18 Reaction_Vessel Reaction in Anhydrous Diethyl Ether at -78°C Di-n-butylamine-d18->Reaction_Vessel Sulfur dichloride Sulfur dichloride Sulfur dichloride->Reaction_Vessel Filtration Filtration to remove salt Reaction_Vessel->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Final_Product This compound Distillation->Final_Product

Caption: Synthetic workflow for this compound.

Analytical Data (Projected)

Mass Spectrometry

The primary use of this compound is in mass spectrometry-based applications, where it can serve as an internal standard. The mass difference between the deuterated and non-deuterated compounds is a key parameter.

Table 2: Projected Mass Spectrometry Data

Ion[M+H]⁺ (Non-deuterated)[M+H]⁺ (Deuterated)Mass Shift (Δm/z)
m/z 196.0921214.199918.1078
NMR Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the butyl groups will be absent for the d18 isotopologue. The purity of the deuterated compound can be assessed by the absence of proton signals in the alkyl region.

In ¹³C NMR spectroscopy, the signals for the carbon atoms of the butyl groups will be present but will appear as multiplets due to coupling with deuterium (C-D coupling), and they may experience a slight upfield shift compared to the non-deuterated analog.

Table 3: Projected ¹³C NMR Chemical Shifts

Carbon AtomProjected Chemical Shift (ppm) for d18Multiplicity
C1 ~50Multiplet
C2 ~30Multiplet
C3 ~20Multiplet
C4 ~13Multiplet

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Reactivity and Applications

This compound is expected to exhibit reactivity typical of sulfenyl chlorides. The sulfur-chlorine bond is polarized, rendering the sulfur atom electrophilic and susceptible to attack by nucleophiles.

Reaction with Nucleophiles

A common reaction of amidosulfenyl chlorides is the formation of sulfenamides upon reaction with primary or secondary amines. This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many pharmaceutical compounds.

Experimental Protocol: Synthesis of a Sulfenamide (B3320178)

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine)

  • Triethylamine (B128534) (as a base)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfenamide can be purified by column chromatography on silica (B1680970) gel.

Reaction Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Sulfenyl_Chloride This compound Reaction_Step Reaction in Dichloromethane at 0°C to RT Sulfenyl_Chloride->Reaction_Step Nucleophile Primary or Secondary Amine Nucleophile->Reaction_Step Base Triethylamine Base->Reaction_Step Washing Wash with NaHCO₃ and Brine Reaction_Step->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Deuterated Sulfenamide Chromatography->Final_Product

Caption: General workflow for the reaction of this compound with an amine.

Safety and Handling

General Handling: this compound should be handled in a well-ventilated fume hood. As with other sulfenyl chlorides, it is expected to be corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a specialized reagent with significant potential in modern chemical research, particularly in the fields of drug development and mechanistic studies. While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, handling, and application based on established chemical principles. The projected data and protocols herein should serve as a valuable resource for scientists looking to incorporate this deuterated building block into their research endeavors. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Application of Di-N-butyl Amidosulfenyl Chloride-d18 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Di-N-butyl Amidosulfenyl Chloride-d18, a specialized chemical reagent designed for advanced applications in quantitative proteomics. The document details the reagent's properties, its proposed mechanism of action, a detailed experimental protocol for its use in mass spectrometry-based workflows, and methods for data analysis.

Introduction to this compound

This compound is a deuterium-labeled chemical probe used for the differential labeling of proteins for quantitative analysis by mass spectrometry. As a sulfenyl chloride, it exhibits high reactivity towards nucleophilic residues, particularly the thiol group of cysteine. The incorporation of 18 deuterium (B1214612) atoms provides a significant and distinct mass shift, enabling the differentiation and relative quantification of protein samples at the peptide level.

Its primary application lies in quantitative proteomics, where it can be used in a similar manner to other cysteine-reactive isotopic labeling reagents, such as Isotope-Coded Affinity Tags (ICAT). By labeling the cysteinyl residues of one protein sample with the deuterated ("heavy") reagent and another with the non-deuterated ("light") counterpart, the relative abundance of specific proteins can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.

Physicochemical Properties

The key properties of this compound and its non-deuterated analog are summarized below.

PropertyThis compoundDi-N-butyl Amidosulfenyl Chloride
Molecular Formula C₈D₁₈ClNSC₈H₁₈ClNS
Molecular Weight 213.86 g/mol 195.75 g/mol
Isotopic Label Deuterium (¹⁸D)None
CAS Number Not available6541-82-8
Primary Reactivity Cysteine thiolsCysteine thiols
Intended Use Proteomics research[1]Chemical synthesis

Proposed Mechanism of Action

This compound reacts with the thiol group of cysteine residues to form a disulfide bond. This reaction is a key step in the labeling process. The proposed reaction pathway is illustrated below.

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine) Labeled_Protein Protein-S-S-N(C4D9)2 (Labeled Protein) Protein_SH->Labeled_Protein Reaction Reagent Di-N-butyl Amidosulfenyl Chloride-d18 Reagent->Labeled_Protein HCl HCl

Caption: Proposed reaction of this compound with a protein cysteine residue.

Experimental Protocol for Quantitative Proteomics

The following is a detailed, proposed methodology for a typical quantitative proteomics experiment using this compound and its non-deuterated analog. This protocol is based on established differential alkylation workflows.

4.1. Materials

  • This compound ("heavy" reagent)

  • Di-N-butyl Amidosulfenyl Chloride ("light" reagent)

  • Protein samples (e.g., cell lysates from control and treated conditions)

  • Denaturation buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol, DTT)

  • Alkylation agent for blocking (e.g., 20 mM Iodoacetamide, IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

4.2. Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing & Analysis SampleA Sample A (Control) DenatureA Denature & Reduce SampleA->DenatureA SampleB Sample B (Treated) DenatureB Denature & Reduce SampleB->DenatureB LabelA Label with 'Light' Reagent DenatureA->LabelA LabelB Label with 'Heavy' Reagent DenatureB->LabelB Combine Combine Samples LabelA->Combine LabelB->Combine Digest Tryptic Digestion Combine->Digest Purify SPE Purification Digest->Purify MS LC-MS/MS Analysis Purify->MS

Caption: Experimental workflow for quantitative proteomics using differential isotopic labeling.

4.3. Detailed Steps

  • Protein Extraction and Denaturation:

    • Lyse cells or tissues to extract proteins under denaturing conditions (e.g., in 8 M urea buffer) to unfold proteins and expose cysteine residues.

    • Quantify the protein concentration of each sample (e.g., using a BCA assay).

  • Reduction of Disulfide Bonds:

    • To an equal amount of protein from each sample, add DTT to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C to reduce all disulfide bonds to free thiols.

  • Initial Blocking of Thiols (Optional but Recommended):

    • To distinguish between solvent-accessible and buried cysteines, or to perform redox proteomics, one can first block the readily available thiols with a non-isotopic alkylating agent like iodoacetamide.

  • Differential Labeling:

    • To the "control" sample, add the "light" Di-N-butyl Amidosulfenyl Chloride.

    • To the "treated" sample, add the "heavy" this compound.

    • The optimal concentration of the reagent should be determined empirically, but a 10-fold molar excess over the reducing agent is a good starting point.

    • Incubate for 1 hour at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding a solution containing a free thiol, such as DTT or β-mercaptoethanol, to consume any unreacted labeling reagent.

  • Sample Combination and Protein Digestion:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

    • Dilute the combined sample with a buffer compatible with trypsin (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a pH of ~2-3.

    • Desalt and purify the peptides using a C18 SPE cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solvent suitable for liquid chromatography (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.

Data Analysis

The data analysis workflow involves identifying the labeled peptides and quantifying the relative abundance of the "heavy" and "light" forms.

5.1. Peptide Identification:

  • The raw MS/MS data is searched against a protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.

  • The search parameters must include the mass modifications corresponding to the "light" (+195.75 Da) and "heavy" (+213.86 Da) labels on cysteine residues.

5.2. Quantification:

  • Quantification is performed at the MS1 level by comparing the integrated peak areas of the "heavy" and "light" peptide pairs.

  • The ratio of the heavy to light peak areas for multiple peptides from the same protein is used to calculate the relative abundance of that protein between the two samples.

The principle of MS1-based quantification is illustrated below.

G cluster_ms1 MS1 Spectrum cluster_quant Quantification MS1_Scan Intensity vs. m/z Light_Peak Light Peptide Peak (m/z = X) Heavy_Peak Heavy Peptide Peak (m/z = X + Δm) Ratio Ratio = Area(Heavy) / Area(Light) Light_Peak->Ratio Heavy_Peak->Ratio

Caption: Principle of MS1-based quantification for differentially labeled peptides.

Conclusion

This compound is a valuable tool for researchers in proteomics and drug development. Its ability to introduce a significant and specific mass shift on cysteine-containing peptides allows for accurate and robust relative quantification of proteins between different biological samples. The proposed workflow, based on well-established principles of differential chemical labeling, provides a clear path for the successful implementation of this reagent in quantitative proteomics studies. As with any chemical labeling strategy, optimization of reaction conditions is crucial to ensure complete and specific labeling for reliable quantitative results.

References

An In-depth Technical Guide to Thiol-Reactive Labeling for Mass Spectrometry using Di-N-butyl Amidosulfenyl Chloride-d18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-Reactive Labeling

The cysteine thiol group is a highly reactive nucleophile, making it a prime target for covalent labeling in proteomics.[1][2] Its reactivity is central to numerous biological processes, including enzyme catalysis, metal coordination, and the formation of disulfide bonds that stabilize protein structure. Furthermore, the thiol group is susceptible to a variety of reversible post-translational modifications (PTMs) in response to cellular redox signals, such as S-nitrosylation, S-glutathionylation, and the formation of sulfenic acids.[1][2] These modifications play a crucial role in regulating protein function and signaling pathways.[3][4]

Thiol-reactive probes are indispensable tools for studying the "thiol proteome." They enable the detection, quantification, and functional characterization of cysteine-containing proteins. By employing isotopically labeled reagents, such as Di-N-butyl Amidosulfenyl Chloride-d18, researchers can leverage mass spectrometry to perform relative quantification of protein thiols between different biological samples. This is particularly valuable in drug development for target identification and validation, as well as in basic research to elucidate the role of redox signaling in health and disease.

This compound is a deuterated thiol-reactive probe. While specific data on this compound is limited, its sulfenyl chloride functional group is known to react with thiols. Sulfenyl chlorides are electrophilic compounds that react with nucleophiles like the thiol group of cysteine. The deuterium (B1214612) labeling provides a mass shift that can be detected by mass spectrometry, allowing for the differentiation and relative quantification of labeled peptides from different samples.

Principles of Thiol-Reactive Labeling with Sulfenyl Chlorides

The core of thiol-reactive labeling lies in the chemical reaction between the probe and the cysteine thiol. In the case of sulfenyl chlorides (R-S-Cl), the sulfur atom is electrophilic and readily attacked by the nucleophilic thiolate anion (R'-S⁻) of a cysteine residue.

Reaction Mechanism

The reaction of a sulfenyl chloride with a thiol proceeds via a nucleophilic substitution, resulting in the formation of a disulfide bond:

R-S-Cl + R'-SH → R-S-S-R' + HCl

This reaction is generally fast and specific for thiols under controlled pH conditions. The deuterated butyl groups in this compound remain attached to the sulfur atom that forms the disulfide bond with the cysteine residue, thereby introducing a stable isotopic label.

Quantitative Data on Thiol-Reactive Probes

While specific quantitative data for this compound is not available, the following tables summarize representative data for commonly used thiol-reactive probes, iodoacetamides and maleimides, to provide a comparative context for reaction conditions and efficiency.

Table 1: Comparison of Common Thiol-Reactive Probes

Probe ClassReactive GroupTypical Reaction pHReaction TimeNotes
Iodoacetamides -COCH₂I7.5 - 8.530 - 60 minReacts with deprotonated thiolate; can have off-target reactivity with other nucleophiles at higher pH.
Maleimides Maleimide ring6.5 - 7.560 - 120 minMore specific for thiols than iodoacetamides at neutral pH.
Sulfenyl Chlorides -S-ClNeutral to slightly acidicExpected to be rapidHighly reactive electrophiles; reaction conditions need careful optimization to ensure specificity.

Table 2: Representative Labeling Efficiencies and Conditions

ProteinThiol-Reactive ProbeProbe:Protein Molar RatioIncubation Time (min)Labeling Efficiency (%)Reference
Bovine Serum Albumin5-Iodoacetamidofluorescein20:1120> 90Generic Protocol
GAPDHMaleimide-PEG2-Biotin10:160~ 85Generic Protocol

Experimental Protocols

The following are generalized protocols for the labeling of protein thiols for mass spectrometry analysis. These should be adapted and optimized for the specific use of this compound.

Protocol 1: Labeling of Purified Proteins
  • Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (Optional): To label all cysteines, including those in disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 1 hour at 37°C.

  • Removal of Reducing Agent: Remove the excess reducing agent by dialysis, desalting column, or buffer exchange. This step is critical to prevent reaction with the thiol-reactive probe.

  • Labeling Reaction: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO). Add the probe to the protein solution at a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Quench the reaction by adding a low molecular weight thiol, such as DTT or β-mercaptoethanol, to a final concentration of 20-50 mM.

  • Sample Preparation for Mass Spectrometry: Proceed with protein precipitation (e.g., with acetone (B3395972) or TCA), followed by enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.

Protocol 2: Quantitative Proteomic Workflow for Cell Lysates

This protocol outlines a general strategy for comparing the reactivity of protein thiols between two samples (e.g., control vs. treated).

  • Cell Lysis: Lyse cells from control and treated conditions in a buffer containing a detergent (e.g., RIPA buffer) and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Labeling:

    • Label the control lysate with a light-isotope probe (non-deuterated Di-N-butyl Amidosulfenyl Chloride, if available).

    • Label the treated lysate with the heavy-isotope probe (this compound).

    • The labeling reaction should be performed as described in Protocol 1, steps 4-5.

  • Sample Combination: Combine equal amounts of protein from the light- and heavy-labeled lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the combined protein sample with trypsin.

  • Peptide Fractionation (Optional): For complex samples, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reverse-phase chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

  • Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of the light and heavy isotopically labeled pairs. The ratio of heavy to light signal intensity reflects the change in thiol reactivity for a given cysteine residue between the two conditions.

Visualizations

Signaling Pathway: Redox Regulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that responds to oxidative stress. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and reactive oxygen species (ROS). Modification of these thiols leads to the stabilization and activation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant and detoxification genes. Thiol-reactive probes can be used to study the modification of Keap1 cysteines under different conditions.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 (Thiol Sensor) Keap1->Nrf2 Binds Cul3 Cul3 Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Ub Ubiquitin ROS ROS / Electrophiles ROS->Keap1 Modifies Cys Thiols Probe Thiol-Reactive Probe (e.g., Di-N-butyl Amidosulfenyl Chloride-d18) Probe->Keap1 Labels Cys Thiols ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., NQO1, GCLC) ARE->Genes Activates Transcription

Caption: Redox regulation of the Keap1-Nrf2 signaling pathway.

Experimental Workflow: Quantitative Thiol-Reactive Labeling

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using stable isotope labeling to compare thiol reactivity between two samples.

Thiol_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling SampleA Sample A (e.g., Control) LabelingA Label with Light Probe (Non-deuterated) SampleA->LabelingA SampleB Sample B (e.g., Treated) LabelingB Label with Heavy Probe (this compound) SampleB->LabelingB Combine Combine Samples LabelingA->Combine LabelingB->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest Fractionate Peptide Fractionation (Optional) Digest->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS DataAnalysis Data Analysis (Peptide ID & Quantification) LCMS->DataAnalysis

Caption: General experimental workflow for quantitative thiol proteomics.

Conclusion

This compound represents a potential tool for the quantitative analysis of protein thiols using mass spectrometry. While specific application data for this compound is currently limited, the principles and protocols established for other thiol-reactive probes provide a solid foundation for its use. Researchers and drug development professionals can leverage the methodologies outlined in this guide to explore the thiol proteome, investigate redox signaling pathways, and identify novel drug targets. Careful optimization of reaction conditions will be essential to ensure the specificity and efficiency of labeling with this reagent.

References

Principle of Isotopic Labeling with Di-N-butyl Amidosulfenyl Chloride-d18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind isotopic labeling of thiol-containing compounds, with a specific focus on the conceptual application of Di-N-butyl Amidosulfenyl Chloride-d18. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental reaction mechanisms, experimental workflows, and data analysis strategies based on well-established thiol-labeling techniques.

Introduction to Isotopic Labeling for Thiol Quantification

Quantitative analysis of proteins and low-molecular-weight thiols is crucial in understanding various biological processes, including redox signaling, oxidative stress, and drug metabolism. Isotopic labeling, coupled with mass spectrometry, has become a powerful tool for the relative and absolute quantification of these molecules. The core principle involves derivatizing a specific functional group, in this case, the thiol group (-SH) of cysteine residues or other thiol-containing molecules, with a reagent that exists in two or more isotopic forms (e.g., a "light" and a "heavy" version).

By labeling two different biological samples with the light and heavy versions of the reagent, respectively, the samples can be mixed and analyzed in a single mass spectrometry run. The relative abundance of a specific thiol-containing molecule in the two samples can then be determined by comparing the signal intensities of the light and heavy isotopically labeled species. This approach minimizes experimental variability and enhances the accuracy of quantification.

The Role of this compound

This compound is a deuterated chemical reagent designed for isotopic labeling. Its non-deuterated counterpart, Di-N-butyl Amidosulfenyl Chloride, would serve as the "light" reagent in a typical isotopic labeling experiment. The key features of this reagent are:

  • Thiol Reactivity: The sulfenyl chloride group (-SCl) is electrophilic and reacts specifically with nucleophilic thiol groups to form a disulfide bond.

  • Isotopic Labeling: The "-d18" designation indicates that the 18 hydrogen atoms in the two N-butyl groups have been replaced with deuterium (B1214612) atoms. This results in a significant mass difference between the light and heavy labeled molecules, which is readily detectable by mass spectrometry.

The reaction of Di-N-butyl Amidosulfenyl Chloride with a thiol (R-SH) is proposed to proceed as follows:

R-SH + (CH₃(CH₂)₃)₂N-SCl → R-S-S-N((CH₂)₃CH₃)₂ + HCl

In an isotopic labeling experiment, one sample would be reacted with the light reagent (Di-N-butyl Amidosulfenyl Chloride) and another with the heavy reagent (this compound).

Experimental Workflow for Thiol Analysis

A typical experimental workflow for the differential analysis of thiol-containing compounds using isotopic labeling is as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis cluster_data Data Processing SampleA Sample A LabelingA Label with Light Reagent (e.g., Di-N-butyl Amidosulfenyl Chloride) SampleA->LabelingA SampleB Sample B LabelingB Label with Heavy Reagent (e.g., this compound) SampleB->LabelingB Mix Combine Samples LabelingA->Mix LabelingB->Mix Enrich Optional Enrichment of Labeled Molecules Mix->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis and Quantification LCMS->Data

General workflow for isotopic labeling of thiols.
Experimental Protocols

Note: The following are generalized protocols inspired by established methods for thiol labeling. Specific parameters would need to be optimized for this compound.

Protocol 1: Labeling of Proteins in a Complex Mixture

  • Sample Preparation: Solubilize protein extracts from two different conditions (e.g., control vs. treated) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 8 M urea).

  • Reduction (Optional): To label all cysteine residues, reduce disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation of Free Thiols: Add the light reagent (Di-N-butyl Amidosulfenyl Chloride) to the control sample and the heavy reagent (this compound) to the treated sample. The molar excess of the reagent over the estimated thiol concentration should be optimized, but a 10- to 20-fold excess is a common starting point. Incubate at room temperature for 1-2 hours in the dark.

  • Quenching: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or DTT.

  • Sample Combination and Cleanup: Combine the two labeled samples in a 1:1 ratio. Proceed with protein precipitation (e.g., with acetone) or buffer exchange to remove excess reagents.

  • Proteolytic Digestion: Resuspend the protein pellet and digest with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Profiling of Low-Molecular-Weight Thiols

  • Sample Preparation: Prepare extracts containing low-molecular-weight thiols (e.g., deproteinized cell lysates or biological fluids).

  • Labeling: Add the light and heavy reagents to the respective samples as described above.

  • Quenching and Combination: Quench the reaction and combine the samples.

  • LC-MS Analysis: Directly analyze the mixture of labeled small molecules by LC-MS.

Data Presentation and Interpretation

The primary output of the mass spectrometer will be mass spectra containing pairs of peaks for each labeled molecule, separated by the mass difference between the light and heavy isotopic labels.

Quantitative Data Summary

The table below illustrates how quantitative data from such an experiment would be presented. The mass shift of 18.11 Da is calculated based on the mass difference between 18 deuterium atoms and 18 hydrogen atoms.

Labeled Moleculem/z (Light)m/z (Heavy)Mass Shift (Da)Intensity Ratio (Heavy/Light)Fold Change
Cysteine-containing Peptide 1850.42868.5318.112.1↑ 2.1
Glutathione499.15517.2618.110.5↓ 2.0
Cysteine-containing Peptide 21025.581043.6918.111.0No Change

Signaling Pathways and Logical Relationships

Isotopic labeling of thiols can be used to study redox-sensitive signaling pathways. For example, changes in the oxidation state of cysteine residues in key signaling proteins can alter their activity.

signaling_pathway ROS Reactive Oxygen Species (ROS) Protein Protein-SH (Reduced, Active) ROS->Protein Oxidation Protein_ox Protein-S-S-R (Oxidized, Inactive) Protein->Protein_ox Downstream Downstream Signaling Protein->Downstream Promotes Protein_ox->Downstream Inhibits

Redox regulation of a signaling pathway.

In this conceptual diagram, an increase in reactive oxygen species (ROS) leads to the oxidation of a thiol group on a protein, altering its activity and impacting downstream signaling. Isotopic labeling can quantify the change in the reduced form (Protein-SH) versus the oxidized form under different conditions.

Conclusion

Isotopic labeling with reagents like this compound provides a robust framework for the quantitative analysis of thiols in complex biological samples. The principles of specific chemical derivatization, introduction of a mass difference through stable isotopes, and analysis by mass spectrometry allow for precise and reliable quantification. While the application of this specific reagent requires further empirical validation, the methodologies outlined in this guide, drawn from established practices in the field, provide a solid foundation for researchers and scientists in drug development and other disciplines to explore the dynamic world of the thiol proteome and metabolome.

A Novel Reagent for High-Resolution Analysis of the Cysteine Redoxome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Di-N-butyl Amidosulfenyl Chloride-d18 for Quantitative Cysteine Proteomics

This technical guide provides an in-depth overview of the application of a novel, isotopic labeling reagent, this compound (DBASC-d18), for the quantitative analysis of proteins, with a specific focus on cysteine-containing peptides. This document is intended for researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics who are seeking advanced methods for studying protein expression and cysteine reactivity.

Stable isotope labeling has become a cornerstone of quantitative proteomics, enabling the accurate relative quantification of proteins and their post-translational modifications across multiple samples.[1][2] Techniques like Tandem Mass Tags (TMT) and Isotope-Coded Affinity Tags (ICAT) have revolutionized the field by allowing for multiplexed analysis.[1][2] The hypothetical reagent, Di-N-butyl Amidosulfenyl Chloride, is designed to specifically target and label the thiol group of cysteine residues, one of the most reactive amino acids and a key player in cellular redox regulation.[3][4] The d18-labeled variant provides the heavy-isotope version necessary for creating a mass differential, allowing for direct comparison and quantification of peptide abundance between a control (light, d0-labeled) and an experimental (heavy, d18-labeled) sample at the mass spectrometry level.

This guide details the proposed mechanism, a comprehensive experimental workflow, detailed protocols, and potential applications for studying cysteine-driven biological processes.

Proposed Reaction Mechanism

Di-N-butyl Amidosulfenyl Chloride is an electrophilic compound poised to react with nucleophilic residues. The sulfur-chlorine bond is highly reactive, particularly towards soft nucleophiles like the thiol group (-SH) of cysteine. The proposed reaction is a nucleophilic substitution where the cysteine thiol attacks the electrophilic sulfur atom of the DBASC reagent, displacing the chloride ion. This forms a stable disulfide bond between the reagent and the cysteine residue.

Caption: Proposed reaction of DBASC with a protein cysteine residue.

Quantitative Proteomics Workflow

The experimental design leverages the principles of chemical labeling for relative quantification.[5] Two distinct cell or tissue populations (e.g., Control vs. Treated) are lysed and their proteomes are prepared. The control sample is labeled with the "light" (d0) version of DBASC, while the treated sample is labeled with the "heavy" (d18) version. After labeling, the samples are combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 18 Daltons between the heavy and light tags allows the mass spectrometer to distinguish and quantify the relative abundance of the same peptide from the two original samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_label Isotopic Labeling cluster_process Sample Processing & Analysis cluster_data Data Analysis p1 Control Sample (e.g., Vehicle) l1 Label with Light DBASC (d0) p1->l1 p2 Treated Sample (e.g., Drug) l2 Label with Heavy DBASC (d18) p2->l2 mix Combine Samples 1:1 l1->mix l2->mix digest Proteolytic Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms id Peptide Identification lcms->id quant Quantification (Heavy/Light Ratios) id->quant bio Bioinformatics & Pathway Analysis quant->bio

Caption: Isotopic labeling workflow for quantitative cysteine proteomics.

Experimental Protocols

The following protocols provide a detailed methodology for a typical experiment using DBASC-d0/d18.

Protein Extraction and Preparation
  • Cell Lysis: Harvest control and treated cells (~1x10^7 each) and wash with ice-cold PBS. Lyse cells in 1 mL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysates on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.

  • Centrifugation: Clarify the lysates by centrifuging at 14,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatants to new tubes and determine the protein concentration using a BCA assay. Aliquot 1 mg of protein for each sample.

Reduction and DBASC Labeling
  • Reduction (Optional but recommended for total cysteine analysis): To 1 mg of protein, add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at 56°C to reduce all disulfide bonds. Note: For analysis of the native redox state, omit this step.

  • Buffer Exchange: Remove DTT using a desalting column, exchanging the buffer to 50 mM HEPES, pH 7.5.

  • Labeling:

    • To the 1 mg control protein sample, add Di-N-butyl Amidosulfenyl Chloride (d0) to a final concentration of 10 mM.

    • To the 1 mg treated protein sample, add This compound (d18) to a final concentration of 10 mM.

  • Incubation: Incubate both samples for 1 hour at room temperature with gentle agitation.

  • Quenching: Quench the reaction by adding L-cysteine to a final concentration of 20 mM. Incubate for 15 minutes.

Sample Pooling and Digestion
  • Pooling: Combine the light-labeled and heavy-labeled samples in a 1:1 protein ratio.

  • Precipitation: Perform a chloroform/methanol precipitation to clean the protein mixture. Resuspend the protein pellet in 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute and dry the peptides under vacuum.

LC-MS/MS Analysis
  • Resuspension: Reconstitute the dried peptides in 0.1% formic acid in water.

  • Chromatography: Load the peptide mixture onto a C18 reverse-phase analytical column and separate using a 120-minute gradient from 2% to 40% acetonitrile (B52724) in 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.

    • MS1 Scan: Acquire full scans from m/z 350-1500.

    • MS2 Scan (DDA): Use data-dependent acquisition to select the top 20 most intense precursor ions for fragmentation by HCD. Look for the characteristic 18 Da mass shift between peptide pairs.

Quantitative Data Presentation

Following data analysis with a suitable software package (e.g., MaxQuant, Proteome Discoverer), the results can be summarized to highlight proteins with significant changes in abundance or cysteine reactivity. The output typically includes protein identifications, heavy/light ratios, and statistical significance.

Protein IDGene NamePeptide SequenceRatio (Heavy/Light)Log2(Ratio)p-valueRegulation
P04637TP53IYQDMCNSSCMGGMNR2.151.100.008Up-regulated
P62258HSP90AB1FESLNFDLAPCR0.48-1.060.012Down-regulated
P08670VIMLNDRFASCYICK1.050.070.895No Change
Q06830PRDX1VCPAGWKPGSK3.541.820.001Up-regulated
P31946GSNDCGLGASCFVK0.98-0.030.950No Change

Table 1: Representative quantitative data from a DBASC-d18 proteomics experiment. Cysteine residues (C) within the peptide sequence are highlighted in red. The ratio reflects the abundance of the peptide in the 'Treated' sample relative to the 'Control'.

Application in Signaling Pathway Analysis

The DBASC reagent is particularly powerful for studying signaling pathways that are regulated by the redox state of cysteine residues. A prime example is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Keap1 contains several highly reactive cysteine residues that act as sensors for oxidative stress. Modification of these cysteines by electrophiles or oxidants leads to a conformational change in Keap1, releasing Nrf2, which can then translocate to the nucleus and activate the expression of antioxidant genes.

Using DBASC-d18, researchers can quantify changes in the reactivity of Keap1's sensor cysteines in response to a drug or stressor, providing direct evidence of pathway activation.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cys151, Cys273) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Nrf2_nuc Nrf2 Deg Proteasomal Degradation Nrf2->Deg Ubiquitination Nrf2->Nrf2_nuc Translocation Stress Oxidative Stress (Drug/ROS) Stress->Keap1 Modifies Sensor Cysteines (Measurable with DBASC) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., NQO1, GCLC) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 pathway as a target for DBASC-based analysis.

References

A Technical Guide to the Analysis of Protein Sulfenylation Using Isotopic Tags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for the detection and quantification of protein S-sulfenylation (Cys-SOH), a critical but transient oxidative post-translational modification. We will focus on the application of isotopic tags, which are indispensable for accurate quantitative analysis by mass spectrometry. Detailed experimental protocols, data presentation strategies, and visual workflows are provided to facilitate the practical application of these techniques in research and drug development.

Introduction to Protein S-Sulfenylation

Protein S-sulfenylation is the reversible oxidation of a cysteine thiol group (-SH) to a sulfenic acid (-SOH).[1][2] This modification is a key event in redox signaling, acting as a molecular switch that can alter a protein's function, localization, and interaction with other molecules.[1][2] Aberrant sulfenylation is implicated in a range of pathologies, including cancer and neurodegenerative diseases.[2]

The inherent instability and high reactivity of the sulfenic acid moiety make its detection challenging.[1] It can readily react with nearby nucleophiles to form disulfide bonds or be further oxidized to more stable sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.[3][4] To overcome this, researchers have developed chemoselective probes that "trap" the sulfenic acid, allowing for its stabilization and subsequent analysis.[5]

The Core Principle: Isotopic Tagging for Quantitative Analysis

Isotopic labeling is a powerful strategy in mass spectrometry-based proteomics that enables precise and accurate quantification of proteins and their modifications across different samples.[6][7] The fundamental principle involves introducing a stable, heavy isotope into one sample, while a corresponding light isotope is used for the control sample. When the samples are mixed and analyzed, the mass spectrometer detects pairs of chemically identical peptides that differ only by a known mass offset due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that peptide (and its modification) between the samples.[6]

For sulfenylation analysis, isotopic tags are typically incorporated into the chemoselective probes used to label the sulfenic acid. This allows for ratiometric quantification of sulfenylation at specific cysteine sites, providing a dynamic view of how redox signaling changes in response to various stimuli or in different disease states.[2][4]

Key Methodologies and Experimental Protocols

Two primary strategies have emerged as robust methods for the site-specific identification and quantification of protein sulfenylation: dimedone-based probes and iodoacetamide-based isobaric tags.

Dimedone-Based Probes and the "SulfenQ" Workflow

Dimedone and its analogs are β-dicarbonyl compounds that selectively react with the electrophilic sulfur of a sulfenic acid, forming a stable thioether linkage.[1][8] This strategy has been enhanced by incorporating a "clickable" alkyne group into the dimedone probe (e.g., DYn-2), allowing for the subsequent attachment of a biotin (B1667282) tag for enrichment or a fluorescent reporter for visualization via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][9]

For quantitative analysis, a workflow termed "SulfenQ" utilizes light (d0) and heavy (d6) versions of the DYn-2 probe.[4]

Diagram: SulfenQ Experimental Workflow

SulfenQ_Workflow cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) s1_cells Cells/Tissue s1_probe Label with Light Probe (d0-DYn-2) s1_cells->s1_probe mix Combine Samples & Lyse Cells s1_probe->mix s2_cells Cells/Tissue s2_probe Label with Heavy Probe (d6-DYn-2) s2_cells->s2_probe s2_probe->mix click Click Chemistry (Add Biotin-Azide) mix->click digest Protein Digestion (Trypsin) click->digest enrich Streptavidin Enrichment digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for quantitative sulfenylation analysis using isotopic dimedone-based probes (SulfenQ).

Experimental Protocol: Quantitative Sulfenylation Analysis using DYn-2 Probes

This protocol is a generalized procedure based on established methods.[4][9]

  • Cell Culture and Treatment: Grow two separate populations of cells. Treat one population with the stimulus of interest (e.g., H₂O₂) and the other with a vehicle control.

  • In Situ Labeling: Add the "light" DYn-2 probe to the control cells and the "heavy" d6-DYn-2 probe to the treated cells. Incubate to allow the probe to permeate the cells and react with sulfenylated proteins.

  • Sample Combination and Lysis: Harvest and combine the two cell populations. Lyse the cells in a buffer containing detergents and protease inhibitors.

  • Protein Precipitation: Precipitate the total protein from the lysate using a method like methanol-chloroform to remove interfering small molecules.[1]

  • Click Chemistry (CuAAC): Resuspend the protein pellet. Perform the click reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelator/ligand (e.g., TBTA) to attach biotin to the alkyne-modified probes.

  • Protein Digestion: Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide (B48618) to prevent disulfide scrambling. Digest the proteins into peptides using trypsin.

  • Enrichment of Labeled Peptides: Incubate the peptide mixture with streptavidin-coated beads to capture the biotin-tagged peptides. Wash the beads extensively to remove non-specifically bound peptides.

  • Elution and Mass Spectrometry: Elute the captured peptides from the beads. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the modified peptides and quantify the relative abundance of the "heavy" versus "light" peptide pairs to determine the fold-change in sulfenylation at specific sites.

Iodoacetamide-Based Isobaric Tags (iodoTMT)

Iodoacetamide is a reactive compound that irreversibly alkylates free cysteine thiols.[10] The "iodoTMT switch" assay leverages this reactivity to quantify reversibly oxidized cysteines, including those that are sulfenylated.[11][12] This method uses isobaric tandem mass tags (TMT), which are a set of molecules that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer.[10][13] This allows for the simultaneous analysis of multiple samples (multiplexing).

The workflow involves first blocking all free, reduced thiols. Then, the reversibly oxidized thiols (including Cys-SOH) are selectively reduced to free thiols, which are subsequently labeled with the different iodoTMT reagents.

Diagram: iodoTMT Switch Assay Workflow

iodoTMT_Workflow start Protein Lysate (Cys-SH, Cys-SOH) block 1. Block Free Thiols (e.g., NEM) start->block reduce 2. Reduce Cys-SOH (e.g., Ascorbate) block->reduce label 3. Label Nascent Thiols with iodoTMT Reagents reduce->label combine Combine Samples label->combine digest Digest & Enrich (Anti-TMT Antibody) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Quantify using Reporter Ions lcms->quant

Caption: General workflow for the iodoTMT switch assay to quantify reversible cysteine oxidation.

Experimental Protocol: iodoTMT Switch Assay for Sulfenylation

This is a generalized protocol adapted from methods for quantifying reversible cysteine modifications.[11][12][14]

  • Protein Extraction and Blocking: Lyse cells or tissues under denaturing conditions. Immediately block all free, reduced thiols using a non-TMT alkylating agent like N-ethylmaleimide (NEM). Remove excess blocking reagent.

  • Selective Reduction: Treat the protein sample with a mild reducing agent that preferentially reduces sulfenic acids back to thiols (e.g., sodium ascorbate).

  • Isobaric Labeling: Label the newly formed thiols by treating each sample with a different iodoTMT reagent (e.g., Sample 1 with iodoTMT-126, Sample 2 with iodoTMT-127, etc.).[12] This reaction should be performed in the dark.

  • Sample Pooling and Cleanup: Quench the labeling reaction and combine all samples into a single tube. Remove excess TMT reagents via protein precipitation (e.g., acetone).

  • Protein Digestion: Resuspend the protein pellet, reduce any remaining disulfide bonds (e.g., with DTT), alkylate all cysteines (e.g., with iodoacetamide), and digest into peptides with trypsin.

  • Enrichment (Optional but Recommended): To increase sensitivity, enrich the TMT-labeled peptides using an anti-TMT antibody resin.[12]

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The instrument should be configured to isolate the precursor ions for fragmentation and then further fragment them to generate the TMT reporter ions.

  • Data Analysis: Identify peptides and quantify the relative sulfenylation levels by comparing the intensities of the different TMT reporter ions in the MS/MS spectra.

Quantitative Data Presentation

Presenting quantitative proteomics data in a clear, tabular format is crucial for interpretation and comparison. The table below shows a hypothetical example of results from a SulfenQ experiment comparing control cells to those treated with an oxidative stimulus.

ProteinUniProt IDCysteine SiteFold Change (Treated/Control)p-valueBiological Function
Peroxiredoxin-2P32119Cys518.2<0.001Antioxidant enzyme
GAPDHP04406Cys1524.5<0.01Glycolysis
EGFRP00533Cys7973.1<0.05Receptor Tyrosine Kinase
Keap1Q14145Cys1512.8<0.05Redox Sensor
Actin, cytoplasmic 1P60709Cys3741.10.45Cytoskeleton

Table 1: Example quantitative data from a site-specific sulfenylation analysis. Fold changes represent the relative increase in sulfenylation upon treatment. Data is hypothetical.

Sulfenylation in Signaling Pathways: The Keap1-Nrf2 Axis

A prominent example of regulation by cysteine oxidation is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[15] Under basal conditions, the sensor protein Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation.[15] Upon exposure to oxidative or electrophilic stress, specific "sensor" cysteines on Keap1 become modified—including by sulfenylation.[16][17] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[18] Stabilized Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.

Diagram: Keap1-Nrf2 Pathway Regulation by Sulfenylation

Keap1_Nrf2_Pathway cluster_basal Basal Conditions cluster_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex ub Ubiquitination keap1_nrf2->ub Nrf2 targeted keap1_soh Keap1-Cys151-SOH (Sulfenylation) keap1_nrf2->keap1_soh Stress Inhibits Binding proteasome Proteasomal Degradation ub->proteasome Nrf2 targeted ros ROS (H₂O₂) ros->keap1_soh Oxidizes Keap1 nrf2_free Nrf2 (Stabilized) keap1_soh->nrf2_free Nrf2 released nucleus Nucleus nrf2_free->nucleus Translocation are Antioxidant Response Element (ARE) genes Transcription of Cytoprotective Genes are->genes Nrf2 binds

Caption: Oxidative stress induces Keap1 sulfenylation, leading to Nrf2 stabilization and gene expression.

Conclusion and Future Perspectives

The use of isotopic tags combined with chemoselective probes and advanced mass spectrometry has transformed the study of protein sulfenylation.[1] These methods provide unprecedented detail, enabling the site-specific quantification of this fleeting modification across the entire proteome.[9] For researchers and drug development professionals, these tools are vital for elucidating the molecular mechanisms of redox-regulated signaling pathways, identifying novel biomarkers for diseases associated with oxidative stress, and discovering new therapeutic targets. Future advancements will likely focus on improving the stoichiometry of labeling, enhancing the sensitivity of detection for very low-abundance proteins, and developing new probes to distinguish between different oxidative modifications with even greater specificity.

References

Unraveling the Enigma: The Mechanism of Action of Di-N-butyl Amidosulfenyl Chloride-d18 Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the mechanism of action, experimental protocols, and quantitative data for Di-N-butyl Amidosulfenyl Chloride-d18 is not presently available.

This compound is a deuterated form of Di-N-butyl Amidosulfenyl Chloride. While it is listed by several chemical suppliers for research purposes, particularly in the field of proteomics, its specific biological or chemical functions, signaling pathway interactions, and the experimental basis for its use are not documented in publicly accessible resources.

Currently available information is limited to basic chemical properties, as summarized below:

PropertyValueSource
Molecular Formula C₈D₁₈ClNS[1]
Molecular Weight 213.86 g/mol [1]
CAS Number 6541-82-8 (non-deuterated)[2][3]

The lack of published research on this specific deuterated compound means that no signaling pathways, experimental workflows, or logical relationships can be diagrammed at this time. Similarly, the absence of experimental data precludes the creation of structured data tables or the detailing of experimental protocols.

Researchers, scientists, and drug development professionals interested in the potential applications of this compound are encouraged to initiate novel research to elucidate its properties and mechanism of action. Such studies would be foundational in establishing its utility and potential applications in the scientific community.

References

Core Stability & Storage Guidelines for Di-N-butyl Amidosulfenyl Chloride-d18

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Di-N-butyl amidosulfenyl chloride-d18 is a deuterated analogue of di-N-butyl amidosulfenyl chloride, utilized in various research applications, including proteomics. As with many reactive organosulfur compounds, its stability is a critical factor for ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and the general chemical properties of sulfenyl chlorides.

General Stability Profile

The primary degradation pathway for sulfenyl chlorides is hydrolysis. They react with water to form sulfenic acids, which are often unstable and can undergo further reactions.[1] This inherent sensitivity to moisture underscores the necessity of handling and storing the compound under anhydrous conditions.

General reactivity of sulfenyl chlorides includes:

  • Reaction with water and alcohols: Leads to the formation of sulfenyl esters.[1]

  • Reaction with N-H bonds: Reacts with compounds containing N-H bonds in the presence of a base to yield sulfenamides.[1]

  • Addition across alkenes: Undergoes addition reactions with alkenes.[1]

  • Chlorination: Can be chlorinated to form trichlorides.[1]

Due to this reactivity, sulfenyl chlorides are often prepared in situ for immediate use in chemical synthesis.[2]

Recommended Storage Conditions

Based on supplier information and the known chemical properties of related compounds, the following storage conditions are recommended to maximize the shelf-life of this compound.

ParameterRecommendationRationale
Temperature Room TemperatureOne supplier suggests room temperature storage.[3] However, for long-term stability and to minimize potential degradation, storage at lower temperatures (e.g., 2-8°C) in a desiccated environment is advisable.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)To prevent hydrolysis and oxidation, storage under an inert gas is crucial.
Container Tightly Sealed, Dry Glass VialThe container should be sealed to prevent moisture ingress. Small aliquots may be preferable to avoid repeated opening and closing of the main container.[3]
Light Exposure Store in the DarkWhile specific photosensitivity data is unavailable, it is general good practice to protect reactive compounds from light.
Special Shipping May require dry iceSome suppliers may ship the product with dry ice, suggesting that temperature control during transit is important for maintaining stability.[3]

For a related deuterated compound, Di-n-butyl-d18-amine, it is noted to be stable under recommended storage conditions, with a suggestion to re-analyze for chemical purity after three years.[4] A similar timeframe for re-evaluation of this compound purity would be a prudent measure.

Handling and Experimental Protocols

Given the reactive nature of this compound, specific handling procedures should be followed to ensure both the integrity of the compound and the safety of the researcher.

Experimental Workflow: Handling and Use

The following diagram outlines a recommended workflow for handling this compound in a laboratory setting.

G Figure 1. Recommended Handling Workflow cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Reaction cluster_cleanup Post-Use storage Store at recommended temperature in a desiccator under inert gas equilibrate Allow vial to equilibrate to room temperature before opening storage->equilibrate inert_atm Open and handle in an inert atmosphere (glove box/bag) equilibrate->inert_atm solvent Use anhydrous solvents for all solutions inert_atm->solvent reaction Add to reaction mixture under inert conditions solvent->reaction reseal Reseal vial tightly under inert atmosphere reaction->reseal return_storage Return to proper storage conditions reseal->return_storage

Caption: Recommended workflow for handling this compound.

Methodology for Stability Assessment (General Protocol)

While a specific experimental protocol for this compound was not found, a general approach to assess the stability of a reactive compound would involve the following steps:

  • Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

  • Condition Exposure: Store the vials under different conditions (e.g., varying temperatures, humidity levels, light exposure).

  • Time-Point Analysis: At specified time intervals, remove a vial from each condition.

  • Purity Analysis: Analyze the purity of the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

Potential Degradation Pathway

The most probable degradation pathway for this compound is through hydrolysis. The following diagram illustrates this general reaction.

G Figure 2. Postulated Hydrolysis Pathway reactant Di-N-butyl Amidosulfenyl Chloride-d18 product1 Di-N-butyl Amidosulfenic Acid-d18 (Unstable) reactant->product1 Hydrolysis product2 + HCl reactant->product2 reagent + H₂O

Caption: Postulated hydrolysis degradation pathway.

References

Methodological & Application

Application Notes and Protocols for Thiol Quantification using Di-N-butyl Amidosulfenyl Chloride-d18 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of thiols, particularly the sulfhydryl groups (-SH) in cysteine residues of proteins and low molecular weight thiols like glutathione (B108866), is critical in understanding cellular redox signaling, oxidative stress, and drug metabolism. Di-N-butyl Amidosulfenyl Chloride is a derivatizing agent that selectively reacts with thiol groups to form a stable sulfenamide (B3320178) linkage. The deuterated analog, Di-N-butyl Amidosulfenyl Chloride-d18, serves as a stable isotope labeling reagent for the relative and absolute quantification of thiols in complex biological samples using mass spectrometry.

This document provides detailed protocols and application notes for the use of this compound in mass spectrometry-based thiol analysis. The methodology enables accurate quantification by comparing the mass-shifted signals of the labeled analytes.

Principle of the Method

The core of this method is the chemical derivatization of thiol-containing molecules with the light (d0) and heavy (d18) isotopic forms of Di-N-butyl Amidosulfenyl Chloride. The sulfenyl chloride group reacts specifically with the nucleophilic thiol group to form a stable di-N-butyl amidosulfenamide.

Two common experimental workflows are employed:

  • Relative Quantification: Two samples (e.g., control vs. treated) are labeled separately, one with the light reagent and one with the heavy reagent. The samples are then mixed in a 1:1 ratio, processed, and analyzed by LC-MS/MS. The relative abundance of a specific thiol between the two samples is determined by the ratio of the peak intensities of the light and heavy labeled analyte.

  • Absolute Quantification: A known amount of a synthetic standard, labeled with the heavy reagent, is spiked into the sample. The endogenous, unlabeled thiol is then derivatized with the light reagent. The absolute concentration of the thiol in the original sample can be calculated by comparing the peak intensities of the light-labeled endogenous analyte and the heavy-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • Di-N-butyl Amidosulfenyl Chloride (Light Isotope)

  • This compound (Heavy Isotope)

  • Anhydrous acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Water, LC-MS grade

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction (optional)

  • Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for blocking excess reducing agent (optional)

  • Sample of interest (e.g., cell lysate, plasma, purified protein)

  • LC-MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Protocol 1: Relative Quantification of Thiols in a Protein Sample

This protocol describes the relative quantification of cysteine-containing peptides from a control and a treated protein sample.

1. Sample Preparation and Protein Digestion:

  • Extract total protein from control and treated samples using a suitable lysis buffer.

  • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Take an equal amount of protein (e.g., 100 µg) from the control and treated samples.

  • (Optional) If total cysteine content is to be measured, reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating at 37°C for 30 minutes.

  • (Optional) Alkylate free thiols by adding IAM to a final concentration of 10 mM and incubating in the dark at room temperature for 30 minutes.

  • Perform in-solution or in-gel tryptic digestion of the protein samples overnight at 37°C.

2. Isotope Labeling of Peptides:

  • Prepare fresh 100 mM stock solutions of Di-N-butyl Amidosulfenyl Chloride (light) and this compound (heavy) in anhydrous ACN.

  • To the digested control peptide solution, add the light labeling reagent to a final concentration of 10 mM.

  • To the digested treated peptide solution, add the heavy labeling reagent to a final concentration of 10 mM.

  • Incubate both reactions at room temperature for 1 hour.

  • Quench the reaction by adding an equal volume of 0.1% TFA in water.

3. Sample Cleanup and LC-MS/MS Analysis:

  • Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.

  • Desalt the mixed peptide sample using a C18 StageTip or ZipTip.

  • Elute the peptides and dry them in a vacuum centrifuge.

  • Reconstitute the sample in 2% ACN, 0.1% FA for LC-MS/MS analysis.

  • Analyze the sample on a high-resolution mass spectrometer coupled to a nano-LC system. A typical gradient would be a 60-minute gradient from 2% to 40% ACN with 0.1% FA.

  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most intense precursor ions for fragmentation (HCD or CID).

Protocol 2: Absolute Quantification of Glutathione (GSH) in Cell Lysate

1. Preparation of Standard Curve:

  • Prepare a series of known concentrations of unlabeled GSH in a suitable buffer.

  • Prepare a stock solution of heavy-labeled internal standard by reacting a known high concentration of GSH with this compound. Purify the labeled GSH-d18 product.

  • Spike a fixed, known amount of the purified GSH-d18 into each standard concentration of unlabeled GSH.

  • Derivatize each standard with the light Di-N-butyl Amidosulfenyl Chloride.

  • Analyze each standard by LC-MS/MS to generate a standard curve of the peak area ratio (light/heavy) versus concentration.

2. Sample Preparation and Labeling:

  • Lyse cells in a buffer containing 5 mM TCEP to reduce any oxidized glutathione (GSSG).

  • Spike the known amount of purified GSH-d18 internal standard into the cell lysate.

  • Derivatize the sample with the light Di-N-butyl Amidosulfenyl Chloride reagent.

  • Precipitate proteins using cold acetone (B3395972) or ACN and centrifuge to clarify the supernatant.

  • Dry the supernatant and reconstitute in the LC-MS loading buffer.

3. LC-MS/MS Analysis:

  • Analyze the sample using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

  • Monitor the specific precursor-to-product ion transitions for both the light-labeled endogenous GSH and the heavy-labeled GSH-d18 internal standard.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.

Table 1: Theoretical Mass Shifts for Common Thiols Labeled with Di-N-butyl Amidosulfenyl Chloride

Thiol CompoundUnlabeled Mass (Da)Mass of Light Labeled (Da)Mass of Heavy Labeled (d18) (Da)Mass Difference (Da)
Cysteine121.02315.18333.3018.12
Glutathione307.08501.24519.3618.12
N-acetylcysteine163.04357.20375.3218.12

Table 2: Example of Relative Quantification Data for a Cysteine-Containing Peptide

Peptide SequenceSamplePeak Area (Light)Peak Area (Heavy)Ratio (Heavy/Light)Fold Change
VDCYSKControl vs. Treated1.2 x 10^63.6 x 10^63.03.0-fold increase in treated
ACDLFKControl vs. Treated5.4 x 10^52.7 x 10^50.52.0-fold decrease in treated
* Denotes the labeled cysteine residue.

Visualizations

experimental_workflow cluster_samples Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Control Control Sample Light_Label Label with Di-N-butyl Amidosulfenyl Chloride (d0) Control->Light_Label Treated Treated Sample Heavy_Label Label with Di-N-butyl Amidosulfenyl Chloride-d18 Treated->Heavy_Label Mix Mix 1:1 Light_Label->Mix Heavy_Label->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Analysis & Quantification LCMS->Data signaling_pathway cluster_logic Quantitative Logic cluster_spectrum Expected Mass Spectrum Analyte Thiol Analyte Light_Product Light Labeled Product (Mass = M) Analyte->Light_Product + Heavy_Product Heavy Labeled Product (Mass = M+18) Analyte->Heavy_Product + Light_Reagent Light Reagent (d0) Light_Reagent->Light_Product Heavy_Reagent Heavy Reagent (d18) Heavy_Reagent->Heavy_Product MS_Spectrum Mass Spectrum Light_Product->MS_Spectrum Heavy_Product->MS_Spectrum Spectrum_Image Peak 1 (M)   Peak 2 (M+18)  Intensity 1    Intensity 2 Ratio = Intensity 2 / Intensity 1

Application Notes and Protocols for Cysteine-Specific Peptide Labeling using Di-N-butyl Amidosulfenyl Chloride-d18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical tool for understanding complex biological systems and for the discovery of novel biomarkers and therapeutic targets. Stable isotope labeling coupled with mass spectrometry (MS) allows for the accurate relative quantification of proteins and peptides between different samples. Di-N-butyl Amidosulfenyl Chloride-d18 (DNBSCl-d18) is a novel, cysteine-reactive isotopic labeling reagent designed for quantitative proteomics. This reagent, along with its light counterpart (Di-N-butyl Amidosulfenyl Chloride-d0), enables the specific derivatization of cysteine residues within peptides. The 18-deuterium atoms in the "heavy" reagent introduce a precise mass shift, allowing for the direct comparison of peptide abundance from two different sample states at the MS1 level.

The core reactivity of the amidosulfenyl chloride functional group is its specific and efficient reaction with the thiol side chain of cysteine residues under controlled pH conditions. This results in the formation of a stable mixed disulfide bond, covalently tagging the peptide. By labeling one sample population with the light reagent (d0) and another with the heavy reagent (d18), the samples can be combined and analyzed in a single LC-MS/MS experiment. The relative abundance of a given cysteine-containing peptide between the two samples is then determined by comparing the signal intensities of the light and heavy isotopic peptide pairs.

Principle of the Method

The Di-N-butyl Amidosulfenyl Chloride labeling strategy is based on the chemical derivatization of cysteine residues. A "light" (d0) and a "heavy" (d18) version of the reagent are used to label two different peptide samples. After labeling, the samples are mixed in a 1:1 ratio. During mass spectrometry analysis, the chemically identical but isotopically distinct peptide pairs co-elute from the liquid chromatography (LC) column and are detected as a pair of peaks separated by a specific mass difference (18.11 Da due to the 18 deuterium (B1214612) atoms). The ratio of the ion intensities of these peaks directly corresponds to the relative abundance of the peptide in the original samples.

Experimental Protocols

Materials
  • This compound (Heavy Reagent)

  • Di-N-butyl Amidosulfenyl Chloride-d0 (Light Reagent)

  • Peptide samples containing reduced cysteine residues

  • Reduction buffer: 5 mM Dithiothreitol (DTT) in 50 mM ammonium (B1175870) bicarbonate, pH 8.0

  • Labeling buffer: 50 mM HEPES, pH 7.5

  • Quenching solution: 100 mM N-acetyl-cysteine

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), MS grade

  • Water, HPLC grade

  • Solid-phase extraction (SPE) C18 cartridges

Protocol 1: Labeling of Peptides

This protocol describes the labeling of two peptide samples (e.g., control and treated) with the light and heavy versions of the DNBSCl reagent.

  • Peptide Reduction:

    • Resuspend lyophilized peptide samples in 100 µL of reduction buffer.

    • Incubate at 56°C for 30 minutes to ensure all cysteine residues are in a reduced state.

    • Allow the samples to cool to room temperature.

  • Reagent Preparation:

    • Immediately before use, prepare a 50 mM stock solution of both the light (d0) and heavy (d18) DNBSCl reagents in anhydrous acetonitrile.

  • Labeling Reaction:

    • Adjust the pH of the reduced peptide samples to 7.5 by adding an appropriate volume of 1 M HEPES buffer.

    • To the "control" peptide sample, add the light (d0) DNBSCl stock solution to a final concentration of 10 mM.

    • To the "treated" peptide sample, add the heavy (d18) DNBSCl stock solution to a final concentration of 10 mM.

    • Incubate the reactions at 37°C for 1 hour with gentle agitation.

  • Quenching the Reaction:

    • Add quenching solution to a final concentration of 20 mM to both samples to consume any unreacted DNBSCl.

    • Incubate for 15 minutes at room temperature.

  • Sample Combination and Desalting:

    • Combine the light-labeled and heavy-labeled peptide samples in a 1:1 ratio.

    • Acidify the combined sample with formic acid to a final concentration of 0.1%.

    • Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis
  • Sample Reconstitution:

    • Reconstitute the dried, labeled peptides in 100 µL of 0.1% formic acid in water.

  • Liquid Chromatography:

    • Inject the sample onto a C18 reverse-phase analytical column.

    • Separate the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be 2-40% B over 60 minutes.

  • Mass Spectrometry:

    • Analyze the eluting peptides on a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, with a full MS scan followed by MS/MS scans of the most abundant precursor ions.

    • Ensure the MS1 scan has sufficient resolution to resolve the isotopic envelopes of the light and heavy peptide pairs.

Data Presentation

The following table presents hypothetical quantitative data from a proof-of-concept experiment comparing a control and a treated sample using the DNBSCl-d0/d18 labeling workflow.

Peptide SequenceGene NameControl (Light) IntensityTreated (Heavy) IntensityRatio (Heavy/Light)Fold Change
ACC KPESERProtein A1.5 x 10^64.5 x 10^63.003.00
FQYC NPHLProtein B2.2 x 10^72.1 x 10^70.95-1.05
GC EAAETRProtein C9.8 x 10^51.9 x 10^61.941.94
VVLC GASDProtein D5.4 x 10^61.3 x 10^60.24-4.17

Visualizations

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Sample Processing & Analysis Control Control Sample Reduce_C Reduce Cysteines (DTT) Control->Reduce_C Treated Treated Sample Reduce_T Reduce Cysteines (DTT) Treated->Reduce_T Label_Light Label with DNBSCl-d0 (Light) Reduce_C->Label_Light Label_Heavy Label with DNBSCl-d18 (Heavy) Reduce_T->Label_Heavy Combine Combine Samples (1:1) Label_Light->Combine Label_Heavy->Combine Desalt Desalt (SPE) Combine->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for quantitative proteomics using DNBSCl-d0/d18 labeling.

G cluster_2 cluster_3 Peptide Peptide with Cysteine-SH Labeled_Peptide Labeled Peptide (Mixed Disulfide) Peptide->Labeled_Peptide + Reagent This compound Reagent->Labeled_Peptide Reaction Reaction at pH ~7.5

Caption: Reaction scheme for labeling a cysteine residue with DNBSCl-d18.

Application Note: Quantitative Cysteine-Reactive Labeling with Di-N-butyl Amidosulfenyl Chloride-d18

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the use of Di-N-butyl Amidosulfenyl Chloride-d18 as a novel isotopic labeling reagent for quantitative proteomics. This reagent specifically targets cysteine residues, enabling the relative quantification of protein thiols between different samples. By utilizing a "heavy" (d18, deuterated) and a "light" (d0, non-deuterated) version of the reagent, samples can be differentially labeled, combined, and analyzed by mass spectrometry (MS). This method is ideal for researchers, scientists, and drug development professionals investigating cysteine modifications, redox signaling, and targeted drug occupancy. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate implementation.

Introduction

The study of protein cysteine modifications is critical for understanding cellular signaling, oxidative stress, and drug mechanisms. Cysteine residues, with their reactive thiol groups, can undergo a variety of post-translational modifications that modulate protein function. Mass spectrometry-based proteomics is a powerful tool for analyzing these modifications on a global scale.[1]

Isotopic labeling enables precise relative quantification by introducing a known mass difference between peptides from different samples.[2][3][4] Di-N-butyl Amidosulfenyl Chloride is a thiol-reactive compound that forms a stable covalent bond with cysteine residues. The deuterated d18 version provides a significant mass shift for clear differentiation in the mass spectrometer. This application note outlines a complete workflow, from sample preparation to data analysis, for quantitative cysteine profiling using this reagent pair.

Principle of the Method

The workflow involves the following key steps:

  • Sample Preparation: Protein extraction from two distinct samples (e.g., control vs. treated).

  • Reduction: Disulfide bonds are reduced to ensure all target cysteines are accessible.

  • Isotopic Labeling: One sample is labeled with the "light" Di-N-butyl Amidosulfenyl Chloride (d0), and the other is labeled with the "heavy" this compound.

  • Sample Pooling: The light and heavy labeled samples are combined into a single mixture to minimize downstream technical variability.[2]

  • Protein Digestion: The combined protein mixture is enzymatically digested (e.g., with trypsin) into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Cysteine-containing peptides are identified, and the relative abundance is determined by comparing the signal intensities of the light and heavy isotopic pairs in the MS1 spectra.[4][5]

Materials and Reagents

  • Di-N-butyl Amidosulfenyl Chloride (Light Reagent)

  • This compound (Heavy Reagent)

  • Lysis Buffer (e.g., 8 M Urea (B33335), 50 mM Tris-HCl, pH 8.0)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Quenching Reagent: N-ethylmaleimide (NEM) (Optional, for blocking non-labeled cysteines)

  • Quenching Solution: L-cysteine or Dithiothreitol (DTT)

  • Trypsin, MS-grade

  • Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM CaCl2)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Desalting columns (e.g., C18 StageTips)

Experimental Protocols

Protocol 1: Protein Extraction and Quantification
  • Harvest cells or homogenize tissue samples on ice.

  • Lyse samples in Lysis Buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

Protocol 2: Reduction and Isotopic Labeling

This protocol is designed for labeling 100 µg of protein per sample.

  • Reduction: To 100 µg of protein in Lysis Buffer, add TCEP to a final concentration of 10 mM. Incubate at 37°C for 60 minutes.

  • Labeling Reagent Preparation: Immediately before use, prepare 100 mM stock solutions of the light (d0) and heavy (d18) Di-N-butyl Amidosulfenyl Chloride in anhydrous ACN.

  • Labeling Reaction:

    • To the "Control" sample, add the light reagent stock solution to a final concentration of 10 mM.

    • To the "Treated" sample, add the heavy reagent stock solution to a final concentration of 10 mM.

  • Incubate the reactions for 1 hour at room temperature in the dark with gentle mixing.

  • Quenching: Quench the labeling reaction by adding L-cysteine to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Sample Pooling: Combine the light-labeled and heavy-labeled samples into a single tube.

Protocol 3: Protein Digestion
  • Buffer Exchange/Dilution: Dilute the combined sample with Digestion Buffer to reduce the urea concentration to below 1 M. This is crucial for trypsin activity.

  • Digestion: Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

  • Incubate overnight at 37°C.

  • Stop Digestion: Acidify the sample by adding formic acid to a final concentration of 1% to inactivate the trypsin.

Protocol 4: Peptide Desalting
  • Activate a C18 desalting tip/column with 100% ACN, followed by equilibration with 0.1% FA in water.

  • Load the acidified peptide sample onto the column.

  • Wash the column with 0.1% FA in water to remove salts and other hydrophilic impurities.

  • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

  • Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Data Presentation

The successful labeling of cysteine residues with the light and heavy reagents will result in a specific mass shift in the MS1 spectra.

ParameterLight Reagent (d0)Heavy Reagent (d18)
Chemical Formula C₈H₁₈ClNSC₈D₁₈ClNS
Molecular Weight 195.75 g/mol [6]213.86 g/mol [7]
Mass of Adduct 160.12 Da178.23 Da
Mass Difference (Δ) -18.11 Da

Table 1: Properties of Di-N-butyl Amidosulfenyl Chloride isotopic labeling reagents. The mass of the adduct corresponds to the reagent minus the chlorine atom.

Peptide SequenceCharge (z)Theoretical m/z (Light)Theoretical m/z (Heavy)Observed Δm/z
TC APEPTIDEK2620.29629.359.06
FGNVLSC GHK2589.81598.879.06
LVVNAC YFGR3425.89431.936.04

Table 2: Example theoretical mass-to-charge (m/z) values for cysteine-containing peptides labeled with the light and heavy reagents. The Δm/z corresponds to the mass difference (18.11 Da) divided by the charge state (z).

Visualizations

G cluster_sample1 Sample A (e.g., Control) cluster_sample2 Sample B (e.g., Treated) A_extract Protein Extraction A_reduce Reduction (TCEP) A_extract->A_reduce A_label Labeling (Light Reagent d0) A_reduce->A_label pool Sample Pooling & Quenching A_label->pool B_extract Protein Extraction B_reduce Reduction (TCEP) B_extract->B_reduce B_label Labeling (Heavy Reagent d18) B_reduce->B_label B_label->pool digest Trypsin Digestion pool->digest cleanup Peptide Desalting (C18) digest->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis & Quantification ms->data

Caption: Experimental workflow for quantitative cysteine labeling.

Caption: Reaction of the labeling reagent with a cysteine residue.

Conclusion

The this compound labeling strategy provides a robust method for the quantitative analysis of cysteine-containing peptides. This approach offers high specificity for reduced thiols and a significant mass difference for unambiguous identification and quantification. By following the detailed protocols in this application note, researchers can effectively investigate the role of cysteine modifications in various biological and pharmaceutical contexts. As with any labeling chemistry, optimization of reagent concentration and incubation time may be necessary depending on the specific sample type and complexity.[8]

References

Quantifying Protein Sulfenylation with Di-N-butyl Amidosulfenyl Chloride-d18: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-sulfenylation is a reversible post-translational modification of cysteine residues, playing a pivotal role in redox signaling and cellular regulation. The transient and reactive nature of sulfenic acid (R-SOH) makes its detection and quantification challenging. This document provides detailed application notes and protocols for the quantification of protein sulfenylation using Di-N-butyl Amidosulfenyl Chloride-d18, a heavy-isotope labeled chemical probe. This reagent allows for the derivatization of sulfenic acids, enabling their identification and quantification by mass spectrometry-based proteomics. The incorporation of a stable isotope label facilitates comparative and quantitative analysis between different sample conditions, providing valuable insights into the dynamics of protein sulfenylation in various biological processes and disease states.

Principle of the Method

The quantification of protein sulfenylation using this compound is based on a chemoproteomic workflow. This method, analogous to other isotopic labeling strategies like SulfenQ, involves the differential labeling of two distinct cell or tissue samples. One sample is treated with the 'light' (unlabeled) Di-N-butyl Amidosulfenyl Chloride, while the other is treated with the 'heavy' (deuterium-labeled) this compound.

Following cell lysis and protein extraction, the sulfenic acids present in the proteins react with the amidosulfenyl chloride probe. The labeled proteins from the two samples are then combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled peptides allows for the relative quantification of sulfenylation at specific cysteine sites. The ratio of the peak intensities of the heavy and light labeled peptides corresponds to the relative abundance of the sulfenylated protein between the two samples.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Quantified Sulfenylated Peptides in Response to Oxidative Stress

ProteinUniProt IDPeptide SequenceCysteine PositionFold Change (H₂O₂/Control)p-value
Peroxiredoxin-2P32119ADVTPVDWK1735.2<0.01
GAPDHP04406TGVNHEKADDALS1523.8<0.01
Actin, cytoplasmic 1P60709SYELPDGQVITIGNER2722.5<0.05
Protein disulfide-isomeraseP07237FFEAPSK561.9<0.05
14-3-3 protein zeta/deltaP63104YLAEVATGEK381.7>0.05

Table 2: Changes in Protein Sulfenylation upon Growth Factor Stimulation

ProteinUniProt IDPeptide SequenceCysteine PositionFold Change (EGF/Control)p-value
Epidermal growth factor receptorP00533KVCQGTSNK7974.1<0.01
Tyrosine-protein kinase SrcP12931IHYTNHSK2773.2<0.01
Phosphatase and tensin homologP60484KCKFWTDDWW1242.8<0.05
Ras-related C3 botulinum toxin substrate 1P63000TQECSALAK1892.1<0.05
Mitogen-activated protein kinase 1P27361VAIKKILNSK1791.5>0.05

Experimental Protocols

Protocol 1: Labeling of Sulfenylated Proteins in Cultured Cells
  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency under desired conditions.

    • For comparative analysis, treat one set of cells with the experimental condition (e.g., 100 µM H₂O₂ for 15 minutes) and another set with a vehicle control.

  • Cell Lysis and Labeling:

    • Wash cells twice with ice-old phosphate-buffered saline (PBS).

    • Lyse the control cells in lysis buffer containing 1 mM Di-N-butyl Amidosulfenyl Chloride.

    • Lyse the treated cells in lysis buffer containing 1 mM this compound.

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Precipitation and Solubilization:

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Precipitate the proteins from the supernatant using a 4-fold excess of cold acetone (B3395972) at -20°C overnight.

    • Pellet the proteins by centrifugation and wash the pellet with cold methanol.

    • Air-dry the pellet and resuspend in 8 M urea (B33335) in 50 mM Tris-HCl (pH 8.0).

Protocol 2: Sample Preparation for Mass Spectrometry
  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the 'light' and 'heavy' labeled samples using a compatible protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the light and heavy labeled samples.

  • Reduction, Alkylation, and Digestion:

    • Reduce the mixed protein sample with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.

    • Alkylate the free cysteines with 55 mM iodoacetamide (B48618) for 45 minutes in the dark at room temperature.

    • Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.

    • Digest the proteins with sequencing-grade trypsin (1:50 w/w) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with 0.1% trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides with 80% acetonitrile, 0.1% TFA.

    • Dry the eluted peptides in a vacuum concentrator.

Protocol 3: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Employ a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database, specifying the modifications for the light (+C₈H₁₈NS) and heavy (+C₈D₁₈NS) Di-N-butyl Amidosulfenyl labels on cysteine residues, as well as carbamidomethylation of cysteine as a fixed modification.

    • Quantify the relative abundance of sulfenylated peptides by calculating the ratio of the intensities of the heavy and light labeled peptide pairs.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Labeling cluster_processing Protein Processing & Digestion cluster_analysis Mass Spectrometry Analysis control Control Cells light_label Lysis & Labeling (Light Probe) control->light_label treated Treated Cells (e.g., H₂O₂) heavy_label Lysis & Labeling (Heavy Probe-d18) treated->heavy_label mix Combine Equal Protein Amounts light_label->mix heavy_label->mix reduce_alkylate Reduction & Alkylation mix->reduce_alkylate digest Tryptic Digestion reduce_alkylate->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Quantification lcms->data_analysis signaling_pathway EGF EGF EGFR EGFR EGF->EGFR ROS H₂O₂ EGFR->ROS Downstream Downstream Signaling (e.g., MAPK pathway) EGFR->Downstream PTP1B PTP1B (Active) ROS->PTP1B Oxidation PTP1B->EGFR Dephosphorylation PTP1B_SOH PTP1B-SOH (Inactive) PTP1B->PTP1B_SOH PTP1B_SOH->PTP1B Reduction

Application of Di-N-butyl Amidosulfenyl Chloride-d18 in Drug Discovery: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-N-butyl amidosulfenyl chloride-d18 is a deuterated form of N,N-dibutylaminosulfenyl chloride. While specific applications of this particular labeled compound in drug discovery are not extensively documented in publicly available literature, its structure as a deuterated molecule suggests potential utility in pharmacokinetic and metabolic studies. This document outlines the general principles of utilizing deuterium-labeled compounds in drug discovery and proposes hypothetical applications and protocols for this compound based on these established methodologies.

Introduction to Deuterated Compounds in Drug Discovery

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has become a valuable tool in pharmaceutical research. The replacement of hydrogen with deuterium in a drug candidate or related molecule can lead to the "kinetic isotope effect," where the greater mass of deuterium can slow down the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond. This property is leveraged in several ways during the drug discovery and development process.[1][2][3]

Key applications include:

  • Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are used to trace the metabolic fate of drugs in biological systems. By replacing hydrogen atoms at sites of metabolism, researchers can slow down the metabolic process, leading to a longer drug half-life and potentially improved safety and efficacy profiles.[1][2][3]

  • Internal Standards for Bioanalysis: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS). They co-elute with the non-labeled analyte but are distinguishable by their mass, allowing for precise quantification in complex biological matrices.

  • Mechanism of Action Studies: The kinetic isotope effect can be used to probe the mechanism of action of a drug and its interaction with its biological target.[1]

Hypothetical Application 1: Internal Standard for Quantification of a Non-Deuterated Analog

A primary and highly plausible application for this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart, Di-N-butyl amidosulfenyl chloride, in biological samples. Should the non-deuterated compound be under investigation as a potential drug candidate or a critical intermediate in a synthetic pathway, precise concentration measurements would be essential.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

Objective: To quantify the concentration of Di-N-butyl amidosulfenyl chloride in plasma samples using this compound as an internal standard.

Materials:

  • Di-N-butyl amidosulfenyl chloride (analytical standard)

  • This compound (internal standard)

  • Control plasma (e.g., human, rat, mouse)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Di-N-butyl amidosulfenyl chloride in acetonitrile.

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Perform serial dilutions of the Di-N-butyl amidosulfenyl chloride stock solution with control plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, QC, and unknown plasma sample in a 96-well plate, add 150 µL of acetonitrile containing a fixed concentration of this compound (e.g., 100 ng/mL).

    • Vortex the plate for 5 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared supernatant onto the LC-MS/MS system.

    • Chromatographic Conditions: Use a suitable C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry Conditions: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Di-N-butyl amidosulfenyl chloride and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of Di-N-butyl amidosulfenyl chloride in the unknown samples.

Quantitative Data Summary (Hypothetical)
Sample TypeAnalyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
Calibration Std 111000.012
Calibration Std 251000.058
Calibration Std 3201000.235
Calibration Std 41001001.18
Calibration Std 55001005.92
Calibration Std 6100010011.85
QC Low151000.176
QC Mid1501001.75
QC High7501008.89

Hypothetical Application 2: Probing Metabolic Stability

If Di-N-butyl amidosulfenyl chloride were being investigated for its biological activity, its metabolic stability would be a critical parameter to assess. The deuterated version, this compound, could be used in comparative in vitro metabolic stability assays to understand the role of the butyl chains in its metabolic degradation.

Experimental Workflow: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Incubate Microsomes with NADPH B Add Test Compound (Deuterated or Non-deuterated) A->B C Incubate at 37°C B->C D Quench Reaction at Different Time Points C->D E Protein Precipitation & Centrifugation D->E F LC-MS/MS Analysis E->F G Determine % Remaining F->G

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol: Microsomal Stability Assay

Objective: To compare the metabolic stability of Di-N-butyl amidosulfenyl chloride and this compound in liver microsomes.

Materials:

  • Di-N-butyl amidosulfenyl chloride

  • This compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath at 37°C

Protocol:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes and phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Addition of Test Compound:

    • Add either Di-N-butyl amidosulfenyl chloride or this compound to the incubation mixture to a final concentration of 1 µM.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the amount of the parent compound remaining at each time point using a suitable LC-MS/MS method.

    • Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t½) and intrinsic clearance.

    • Compare the metabolic stability of the deuterated and non-deuterated compounds. A significantly longer half-life for the d18 version would indicate that the butyl chains are a site of metabolism.

Conclusion

References

Application Notes and Protocols for Di-N-butyl Amidosulfenyl Chloride-d18 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

Identifying protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for this purpose. Di-N-butyl Amidosulfenyl Chloride-d18 is a deuterated chemical probe designed for the covalent cross-linking of interacting proteins. The fixed mass shift introduced by the d18 isotope facilitates the unambiguous identification of cross-linked peptides by mass spectrometry. This document provides detailed application notes and a hypothetical protocol for the use of this compound in identifying protein-protein interactions in a research setting.

While publically available data on the specific applications of this compound is limited, this protocol is based on established principles of chemical cross-linking and mass spectrometry-based proteomics. The sulfenyl chloride moiety is presumed to react with nucleophilic residues, such as the thiol group of cysteine, on adjacent proteins, thus "freezing" transient or weak interactions for subsequent analysis.

Principle of the Method

This compound is a homobifunctional cross-linking agent. Its two reactive sulfenyl chloride groups can form covalent bonds with amino acid residues on nearby proteins. The deuterium (B1214612) labeling provides a distinct isotopic signature, which simplifies the identification of cross-linked peptides in complex mass spectra. The general workflow involves treating cells or a protein complex with this compound, digesting the cross-linked proteins into peptides, and then analyzing the peptides by liquid chromatography-mass spectrometry (LC-MS/MS). Specialized software is then used to identify the cross-linked peptides and, by extension, the interacting proteins.

Data Presentation: Hypothetical Quantitative Cross-Linking Results

The following table represents a hypothetical dataset that could be generated from a quantitative cross-linking experiment using this compound. In this example, a protein complex was treated with a stimulant, and the changes in protein-protein interactions were quantified by comparing the abundance of cross-linked peptides.

Cross-linked Peptide 1Cross-linked Peptide 2Protein 1Protein 2Fold Change (Stimulated/Unstimulated)p-value
TLEAICRVGFYESDVMKKinase ASubstrate X3.20.001
YPIEGYPKLFTGHPETRKinase AAdaptor Y2.50.005
VAPEEHPTLLTEAPLNPKFNWGLIKAdaptor YPhosphatase Z-2.80.002
GFEGHGGKIYQDMNAAGKProtein BProtein C1.10.45

Experimental Protocols

I. In Vivo Cross-linking of Cultured Mammalian Cells

This protocol describes the in vivo cross-linking of proteins in cultured mammalian cells.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Dounce homogenizer or sonicator

  • Centrifuge

Procedure:

  • Culture mammalian cells to the desired confluency (typically 80-90%).

  • Wash the cells twice with ice-cold PBS to remove media components.

  • Resuspend the cells in ice-cold PBS to a concentration of approximately 1 x 10^7 cells/mL.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Add the this compound stock solution to the cell suspension to a final concentration of 1-2 mM.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.

  • Quench the cross-linking reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate for 15 minutes.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • The resulting supernatant contains the cross-linked proteome and is ready for downstream processing, such as immunoprecipitation or direct proteomic analysis.

II. Protein Digestion and Mass Spectrometry Analysis

This protocol outlines the steps for digesting the cross-linked proteins and preparing them for mass spectrometry.

Materials:

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer

Procedure:

  • Denature the proteins in the cell lysate by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

  • Digest the proteins with trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalt the peptides using a C18 SPE cartridge.

  • Dry the purified peptides in a vacuum centrifuge.

  • Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to an HPLC system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Cross-linking cluster_processing Sample Processing cluster_analysis Analysis start Start: Mammalian Cell Culture treatment Stimulant Treatment (Optional) start->treatment wash Wash Cells with PBS treatment->wash crosslink Add Di-N-butyl Amidosulfenyl Chloride-d18 wash->crosslink quench Quench Reaction crosslink->quench lysis Cell Lysis quench->lysis digestion Protein Digestion (Trypsin) lysis->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Software) lcms->data_analysis end_node End: Identified Protein Interactions data_analysis->end_node

Caption: Experimental workflow for protein-protein interaction studies.

MAPK_pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors

Caption: A hypothetical MAPK signaling pathway.

Application Notes & Protocols: Caspase-3 as a Central Mediator of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: The Role of Caspase-3 in Programmed Cell Death

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this pathway is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[2][3] Central to the execution of apoptosis is a family of cysteine proteases known as caspases.[4] Among these, Caspase-3 is considered the primary executioner, responsible for the proteolytic cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Caspase-3 Activation Signaling Cascade

Caspase-3 is synthesized as an inactive zymogen, procaspase-3. Its activation is tightly regulated and occurs via two principal signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1]

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface death receptors. This binding event leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated and subsequently cleaves and activates downstream executioner caspases, including Caspase-3.[5]

  • The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal, the intrinsic pathway converges at the mitochondria. These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm.[1] In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates the initiator, Caspase-9, which in turn cleaves and activates Caspase-3.[1]

Once activated, Caspase-3 orchestrates the dismantling of the cell by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, and various cytoskeletal proteins, leading to DNA fragmentation, chromatin condensation, and cell shrinkage.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Ligand Death Ligands (e.g., FasL, TNF-α) Receptor Death Receptors Ligand->Receptor Binding DISC DISC Formation Receptor->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp3 Procaspase-3 Casp8->ProCasp3 Stress Intracellular Stress (e.g., DNA Damage) Mito Mitochondria Stress->Mito CytC Cytochrome c (Cytosolic) Mito->CytC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates (e.g., PARP, Cytoskeleton) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.

Experimental Protocol: Colorimetric Assay for Caspase-3 Activity

This protocol provides a method for quantifying Caspase-3 activity in cell lysates using a colorimetric assay. The assay is based on the cleavage of a specific peptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), by active Caspase-3.[6] The cleavage releases the chromophore p-nitroanilide (pNA), which can be measured by its absorbance at 405 nm.[7] The intensity of the color is directly proportional to the Caspase-3 activity in the sample.

Workflow Overview

Caption: Experimental workflow for the colorimetric Caspase-3 activity assay.
Materials

  • Cell culture reagents

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • Protein quantification assay kit (e.g., Bradford or BCA)

  • 96-well microplate

  • 2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% Glycerol, 4 mM DTT)

  • Caspase-3 Substrate (DEVD-pNA), 4 mM stock in DMSO

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology

1. Sample Preparation: a. Seed cells in appropriate culture plates and grow to the desired confluency. b. Induce apoptosis by treating cells with the desired agent for the appropriate duration. Include an untreated control group.[6] c. Harvest both treated and untreated cells. For adherent cells, scrape them into media. d. Pellet cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C). e. Wash the cell pellet once with ice-cold PBS and centrifuge again.[8] f. Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10-15 minutes.[6] g. Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cellular debris.[8] h. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate. i. Determine the protein concentration of each lysate.

2. Assay Procedure: a. Dilute the cell lysates with Cell Lysis Buffer to equalize the protein concentration for all samples (e.g., 50-200 µg of protein per well).[6] b. Load 50 µL of each diluted lysate into separate wells of a 96-well plate. Include a blank well containing 50 µL of Cell Lysis Buffer only. c. Prepare a Master Mix of the Reaction Mix. For each reaction, you will need:

  • 50 µL of 2x Reaction Buffer
  • 5 µL of 4 mM DEVD-pNA substrate[6] d. Add 55 µL of the Master Mix to each well containing lysate or the blank. The final volume in each well should be 105 µL. e. Cover the plate and incubate at 37°C for 1-2 hours. Protect from light.[8]

3. Data Measurement and Analysis: a. Read the absorbance of the plate at 405 nm using a microplate reader. b. Subtract the absorbance value of the blank from all sample readings. c. The fold-increase in Caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Data Presentation

Quantitative data from apoptosis assays should be presented clearly to allow for straightforward interpretation and comparison between experimental conditions.

Table 1: Sample Data from a Caspase-3 Colorimetric Assay

This table shows a typical result from the protocol described above, where a cancer cell line is treated with a chemotherapeutic agent to induce apoptosis.

Treatment Group Protein Conc. (µ g/well ) Mean Absorbance (405 nm) ± SD Fold-Increase in Caspase-3 Activity
Untreated Control1000.15 ± 0.021.0
Drug A (1 µM)1000.60 ± 0.054.0
Drug A (5 µM)1001.35 ± 0.099.0
Table 2: Comparison of Common Caspase-3/7 Assay Methods

Researchers can choose from several types of assays, each with distinct advantages.

Assay Type Principle Substrate Example Detection Method Advantages
Colorimetric Cleavage of a chromogenic substrate.[7]DEVD-pNASpectrophotometer (Absorbance at 405 nm)Simple, inexpensive, standard equipment.
Fluorometric Cleavage of a fluorogenic substrate.[7]Ac-DEVD-AMCFluorometer (Ex/Em ~380/440 nm)Higher sensitivity than colorimetric assays.
Luminescent Caspase cleavage releases a substrate for luciferase, generating light.[9]Pro-luminescent DEVD sequenceLuminometerHighest sensitivity, wide dynamic range, ideal for HTS.[9]
FRET-based Caspase cleavage separates two fluorescent proteins, disrupting FRET.[10]CFP-DEVD-YFPFluorescence Microscopy/CytometryAllows for real-time analysis in single living cells.[10]

Application Note 2: Caspase-3 as a Target in Drug Development

Given its central role in the apoptotic cascade, Caspase-3 is a significant target for therapeutic intervention in various diseases.

  • Caspase-3 Activators in Cancer Therapy: Many cancer cells evade apoptosis, leading to uncontrolled proliferation. Compounds that directly or indirectly activate Caspase-3 can force these malignant cells into programmed cell death.[11] Therefore, small molecule activators of Caspase-3 are being investigated as potential anticancer agents.[11]

  • Caspase-3 Inhibitors in Other Diseases: In contrast, excessive apoptosis contributes to the pathology of conditions like neurodegenerative diseases (e.g., Alzheimer's), ischemic injury (e.g., stroke), and some inflammatory disorders.[3][12][13] In these contexts, inhibitors of Caspase-3 could be therapeutically beneficial by preventing unwanted cell death and preserving tissue function.[12] However, the development of clinical caspase inhibitors has been challenging, facing issues with efficacy and specificity.[14]

G cluster_cancer Cancer Therapeutics cluster_neuro Neuroprotective Therapeutics Cancer Cancer Cells (Apoptosis Evasion) Casp3_Cancer Caspase-3 Cancer->Casp3_Cancer Insufficient Activation Activator Caspase-3 Activators Activator->Casp3_Cancer Promotes Apoptosis_Cancer Tumor Cell Death Casp3_Cancer->Apoptosis_Cancer Neuro Neurodegeneration (Excessive Apoptosis) Casp3_Neuro Caspase-3 Neuro->Casp3_Neuro Excessive Activation Inhibitor Caspase-3 Inhibitors Inhibitor->Casp3_Neuro Blocks Death_Neuro Neuronal Death Casp3_Neuro->Death_Neuro

Caption: Therapeutic strategies targeting Caspase-3 in different disease contexts.
Table 3: Representative Modulators of Caspase-3 Activity

Compound Name Type Mechanism of Action Potential Application
Ac-DEVD-CHO InhibitorPotent, reversible aldehyde inhibitor that targets the active site.[15]Research tool, neuroprotection.
Z-DEVD-FMK InhibitorIrreversible inhibitor that covalently binds to the caspase active site.[15]Research tool, anti-inflammatory.
Q-VD-OPh InhibitorA potent pan-caspase inhibitor with broad specificity.[15]Ischemic injury, liver disease.[13]
Apoptosis Activator 2 ActivatorStrongly induces Caspase-3 activation and PARP cleavage in an Apaf-1 dependent manner.[15]Cancer therapy.
Cinobufagin ActivatorNatural compound that increases levels of cleaved Caspase-9 and Caspase-3.[15]Cancer therapy.
RGD peptide (GRGDNP) ActivatorInduces apoptosis, presumably through the direct activation of Caspase-3.[15]Cancer therapy.

References

Safety Operating Guide

Safe Disposal of Di-N-butyl Amidosulfenyl Chloride-d18: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Di-N-butyl Amidosulfenyl Chloride-d18, a reagent utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Barrier® or equivalent) with extended breakthrough times for inorganic halides.
Eye Protection Chemical splash goggles and a face shield.
Protective Clothing A flame-retardant lab coat or chemical-resistant coveralls (e.g., Tychem®).
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling outside of a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe neutralization and disposal of small quantities of this compound typically found in a research laboratory setting.

1. Preparation and Containment:

  • Conduct all disposal procedures within a certified chemical fume hood.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Prepare a designated waste container, clearly labeled as "Hazardous Waste: this compound (deactivated)."

  • Have an appropriate spill kit ready, containing an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for initial absorption.

2. Neutralization of Small Quantities:

  • Caution: This procedure may generate heat and off-gassing. Proceed slowly and with caution.

  • Prepare a solution of sodium carbonate (soda ash) or calcium hydroxide (B78521) (slaked lime) in a large beaker. Slowly and carefully add the this compound dropwise to the basic solution with constant stirring.

  • The reaction with water and a base will hydrolyze the sulfenyl chloride to less reactive byproducts. Be aware that this reaction can produce hydrogen chloride gas, which will be neutralized by the basic solution.

  • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease addition and allow it to subside before continuing.

  • After the addition is complete, continue to stir the mixture for at least one hour to ensure complete neutralization.

3. Waste Collection and Labeling:

  • Once the neutralization is complete, the resulting mixture should be collected in a suitable, sealed hazardous waste container.

  • The container must be clearly labeled with the contents and the date of neutralization.

  • Consult your institution's environmental health and safety (EHS) office for specific labeling requirements.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material.

  • Once the liquid has been absorbed, carefully collect the material into a designated hazardous waste container.

  • The spill area should then be decontaminated with a basic solution (e.g., sodium carbonate solution) and wiped clean.

  • All materials used for the cleanup must be disposed of as hazardous waste.[1][2]

5. Large Quantities or Unused Product:

  • For the disposal of larger quantities of this compound or unopened containers, do not attempt to neutralize them in the lab.

  • These should be disposed of through your institution's hazardous waste program. Ensure the container is properly labeled and stored in a cool, dry, and well-ventilated area away from incompatible materials until collection.

Important Considerations:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[1][3] this compound reacts with water and moist air.[1]

  • Environmental Hazards: This chemical should not be released into the environment. Do not flush down the drain or into any sewer system.[3][4]

  • Regulatory Compliance: All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Di-N-butyl Amidosulfenyl Chloride-d18 for Disposal small_quant Small Quantity? start->small_quant neutralize Neutralize with caution in a fume hood using soda ash or slaked lime solution. small_quant->neutralize Yes large_quant Dispose of as hazardous waste through institutional EHS. Do not attempt to neutralize. small_quant->large_quant No collect_waste Collect neutralized waste in a labeled hazardous waste container. neutralize->collect_waste spill Spill Occurs? collect_waste->spill large_quant->spill absorb Absorb with inert material (e.g., sand, vermiculite). spill->absorb Yes end End of Process spill->end No collect_spill Collect absorbed material and decontamination waste as hazardous waste. absorb->collect_spill collect_spill->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Di-N-butyl Amidosulfenyl Chloride-d18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, and logistical plans for the handling and disposal of Di-N-butyl Amidosulfenyl Chloride-d18. Given the limited availability of a specific Safety Data Sheet (SDS) for this deuterated compound, this information is based on the known hazards of similar sulfenyl and sulfonyl chlorides. It is imperative to consult the supplier-provided SDS for specific data and handling instructions before commencing any work.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is expected to be a reactive and corrosive compound, similar to other sulfenyl and sulfonyl chlorides. The primary hazards include severe skin burns, eye damage, and the release of toxic and corrosive gases upon contact with water or moisture.[1][2]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for the safe handling of this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential fumes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a chemical-resistant lab coat or apron. For larger quantities, consider fire/flame-resistant and impervious clothing.Prevents skin contact, which can cause severe burns. Inspect gloves for any signs of degradation before use.
Respiratory Protection All handling must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or a spill occurs, a full-face respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) or a self-contained breathing apparatus (SCBA) should be used.Protects the respiratory tract from corrosive and toxic fumes that may be generated.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital to ensure the safety of laboratory personnel.

Experimental Workflow:

prep Preparation handling Handling and Use prep->handling In fume hood deactivation Deactivation/Quenching handling->deactivation After reaction disposal Waste Disposal deactivation->disposal Neutralized waste

References

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